molecular formula C11H13N3O B1416832 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine CAS No. 1098387-73-5

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

Cat. No.: B1416832
CAS No.: 1098387-73-5
M. Wt: 203.24 g/mol
InChI Key: KTEIQVCYBMAMFO-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and transcription factors, leading to altered gene expression profiles . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity . For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments . Studies have shown that it can be transported across cell membranes and distributed to various tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and oxidative stress responses . The localization of this compound within specific subcellular compartments is essential for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine typically involves the cyclization of an amidoxime with an appropriate acylating agent. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature in the presence of a base like tetrabutylammonium fluoride (TBAF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of polymers and other advanced materials with specific properties.

Comparison with Similar Compounds

    1,2,4-Oxadiazole: The parent compound with a similar ring structure but without the phenyl and amine substituents.

    3-Phenyl-1,2,4-oxadiazole: Lacks the propan-2-amine group but shares the phenyl-oxadiazole core.

    1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.

Uniqueness: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine is unique due to the presence of both the phenyl group and the propan-2-amine moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIQVCYBMAMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC(=NO1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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